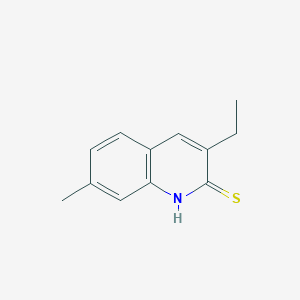
3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Fluorophenyl)-4,5-dihydro-1H-pyrazole: is a heterocyclic compound that features a pyrazole ring substituted with a 2-fluorophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom in the phenyl ring can significantly influence the compound’s chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole typically involves the reaction of 2-fluorobenzaldehyde with hydrazine hydrate, followed by cyclization. One common method includes:
Condensation Reaction: 2-fluorobenzaldehyde reacts with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization under acidic or basic conditions to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes using appropriate solvents, catalysts, and reaction temperatures to maximize yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the pyrazole ring or the phenyl substituent, leading to various reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring, especially at positions ortho and para to the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced forms of the pyrazole ring or phenyl substituent.
Substitution: Substituted pyrazole derivatives with different functional groups on the phenyl ring.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, influencing the activity of metal catalysts.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in targeting enzymes involved in disease pathways.
Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit antimicrobial properties.
Medicine:
Drug Development: The compound is investigated for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom in the phenyl ring can enhance binding affinity and selectivity towards specific targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
相似化合物的比较
- 3-(2-Chlorophenyl)-4,5-dihydro-1H-pyrazole
- 3-(2-Bromophenyl)-4,5-dihydro-1H-pyrazole
- 3-(2-Methylphenyl)-4,5-dihydro-1H-pyrazole
Comparison:
- Uniqueness: The presence of the fluorine atom in 3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole imparts unique electronic properties, making it more electronegative and potentially more reactive compared to its chloro, bromo, and methyl analogs.
- Biological Activity: The fluorine atom can enhance the compound’s biological activity by improving its binding affinity to biological targets and increasing its metabolic stability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C9H9FN2 |
|---|---|
分子量 |
164.18 g/mol |
IUPAC 名称 |
3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole |
InChI |
InChI=1S/C9H9FN2/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-4,11H,5-6H2 |
InChI 键 |
BBRNLEKCHHZKCA-UHFFFAOYSA-N |
规范 SMILES |
C1CNN=C1C2=CC=CC=C2F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl 5,5'-[(methylimino)dimethanediyl]bis(2,4-dimethyl-1h-pyrrole-3-carboxylate)](/img/structure/B15209799.png)
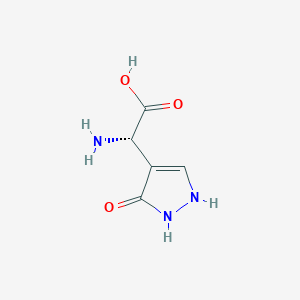
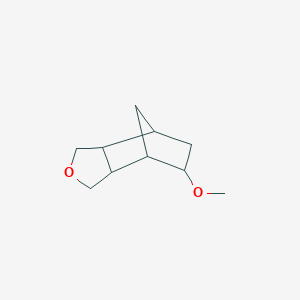
![1-Methyl-2-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15209823.png)
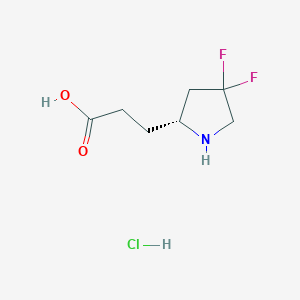
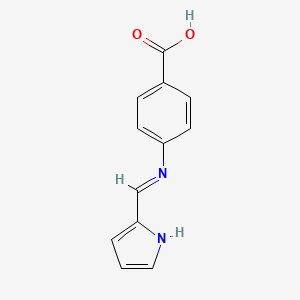
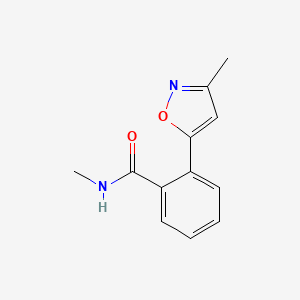
![5-[4-Acetamidophenoxy]-8-amino-6-methoxyquinoline](/img/structure/B15209860.png)
![5-(1H-Benzo[d]imidazol-2-yl)-1H-pyrazol-3-ol](/img/structure/B15209863.png)
![5-Benzyl-5H-thieno[2,3-c]pyrrole](/img/structure/B15209884.png)
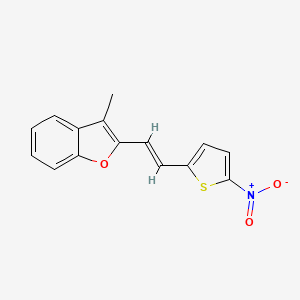
![1-Ethyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15209896.png)
